molecular formula C24H19N5O2S B13380588 4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13380588
M. Wt: 441.5 g/mol
InChI Key: RPTPUTMMCJHTFL-AFUMVMLFSA-N
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Description

The compound 4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one features a pyrazol-3-one core fused with a 1,3,4-thiadiazole ring via an aminomethylene linker. Key structural elements include:

  • 4-Methoxyphenyl group: Attached to the thiadiazole ring, contributing electron-donating properties.
  • Methyl group: At position 5, influencing steric effects and metabolic stability.

Synthetic approaches for analogous pyrazolone-thiadiazole hybrids often involve condensation reactions, as seen in , where lithium bis(trimethylsilyl)amide in THF was used for deprotonation .

Properties

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-5-methyl-2-naphthalen-1-yl-1H-pyrazol-3-one

InChI

InChI=1S/C24H19N5O2S/c1-15-20(14-25-24-27-26-22(32-24)17-10-12-18(31-2)13-11-17)23(30)29(28-15)21-9-5-7-16-6-3-4-8-19(16)21/h3-14,28H,1-2H3/b25-14+

InChI Key

RPTPUTMMCJHTFL-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)/C=N/C4=NN=C(S4)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NC4=NN=C(S4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine with 5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical and materials science applications .

Chemical Reactions Analysis

Types of Reactions

4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Thiadiazole and Aryl Groups

Compound from
  • Structure: 4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.
  • Key Differences: Thiadiazole substituent: 2,4-Dichlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) in the target compound. Aryl group: 2,4-Dimethylphenyl vs. 1-naphthyl. The dimethylphenyl group is less bulky, which may improve solubility but reduce aromatic interactions .
Compound from
  • Structure : 5-(4-Substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole.
  • Key Differences: Thiadiazole linker: Pyrrole substituent replaces the aminomethylene-pyrazolone moiety.

Structural and Conformational Analysis

  • Planarity : highlights isostructural compounds with near-planar conformations except for perpendicular fluorophenyl groups. The target compound’s naphthyl group may introduce steric hindrance, reducing planarity and affecting crystal packing .
  • Crystallography : Tools like SHELX () and WinGX () are critical for structural determination. The target compound’s asymmetric unit may resemble ’s triclinic system with multiple independent molecules .

Biological Activity

The compound 4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one is a novel synthetic organic molecule that belongs to the class of thiadiazole derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The unique structural features of this compound suggest potential therapeutic applications in various fields of medicine.

Structural Characteristics

The compound features several key structural elements:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms, which is known for its biological activity.
  • Methoxy Group : The presence of a methoxy group enhances solubility and biological activity.
  • Pyrazolone Framework : This contributes to the compound's potential pharmacological effects.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit significant biological activities, particularly against cancer cells. The following sections detail specific activities observed in studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown promising cytotoxic effects against various cancer types, including lung, skin, ovarian, and colon cancers. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro .
Cancer TypeIC50 Value (µM)Reference
Lung Cancer6.49
Colon Cancer5.31
Prostate Cancer5.48

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • Bacterial Inhibition : Studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that substitutions at specific positions enhance antibacterial efficacy .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli100 µg/ml
S. aureus100 µg/ml
P. aeruginosaNot effective

Antioxidant Activity

The antioxidant capacity of the compound has been assessed through various assays:

  • DPPH Radical Scavenging Assay : Results indicate a significant ability to scavenge free radicals, which is beneficial for preventing oxidative stress-related diseases .

The biological activity of the compound can be attributed to its interaction with cellular targets:

  • Tubulin Binding : Docking studies suggest that thiadiazole derivatives interact with tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells.
  • Signaling Pathways : The compound may modulate various signaling pathways involved in cell proliferation and survival.

Case Studies

  • In Vitro Studies : A study conducted on prostate cancer cells demonstrated that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways.
  • Animal Models : Preclinical trials using animal models showed a reduction in tumor size when treated with the compound, supporting its potential as an effective anticancer agent.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1: Formation of the pyrazolone core via cyclization of hydrazine derivatives with β-ketoesters under acidic conditions .
  • Step 2: Condensation of the thiadiazole-amine moiety with the pyrazolone intermediate using a Schiff base reaction (e.g., refluxing in ethanol with catalytic acetic acid) .
  • Step 3: Purification via recrystallization (methanol/ethanol mixtures) or column chromatography. Key reagents: Hydrazines, β-ketoesters, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can the compound’s structure be rigorously characterized?

A combination of analytical techniques is required:

  • X-ray crystallography: Use single-crystal XRD with SHELXL refinement for precise bond-length/angle determination .
  • Spectroscopy:
  • IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C-N, ~1250 cm⁻¹) stretches .
  • NMR: Assign protons on the naphthyl group (δ 7.5–8.5 ppm) and methoxyphenyl moiety (δ 3.8 ppm for OCH₃) .
    • Mass spectrometry: Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₂₄H₂₀N₆O₂S: [M+H]⁺ = 457.14) .

Advanced Research Questions

Q. How can one design experiments to assess the compound’s stability under varying pH conditions?

  • Methodology:

Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C.

Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 24, 48, and 72 hours .

Identify degradation products using LC-MS and compare with synthetic standards.

  • Key Insight: Pyrazolone rings are prone to hydrolysis under alkaline conditions (pH >10), while thiadiazole groups may degrade in strongly acidic media (pH <2) .

Q. How can structural-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Compare analogs with modified substituents (see Table 1):

Compound VariationBiological ActivityKey Structural FeatureReference
4-Methoxyphenyl → 4-FluorophenylEnhanced antibacterialIncreased electronegativity
Naphthyl → PhenylReduced anticancer potencyLoss of π-stacking interactions
Thiadiazole → BenzothiazoleImproved anti-inflammatoryLarger aromatic surface area
  • Strategy: Introduce electron-withdrawing groups on the thiadiazole ring to enhance metabolic stability .

Q. What computational methods resolve crystallographic ambiguities in this compound?

  • Density Functional Theory (DFT): Optimize molecular geometry and compare with XRD data to validate tautomeric forms (e.g., enol vs. keto configurations) .
  • SHELX refinement: Use TWIN and HKLF5 commands to handle twinned crystals or disordered moieties (common in naphthyl groups) .
  • MoPro Software: Apply charge-density analysis to map electron distribution in the thiadiazole ring .

Q. How can contradictions in reported biological activities be resolved?

  • Case Example: Discrepancies in IC₅₀ values for anticancer activity may arise from:
  • Assay variability: Use standardized protocols (e.g., MTT assay with 72-hour incubation) .
  • Solubility issues: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation .
    • Meta-Analysis: Pool data from multiple studies and apply multivariate regression to isolate structural contributors to activity .

Methodological Tables

Q. Table 1. Stability Assessment Protocol

ConditionParameter MonitoredTechniqueOutcome Metric
pH 2 (HCl)Thiadiazole ring integrityHPLC-UV (254 nm)% Parent compound remaining
pH 7.4 (PBS)Pyrazolone hydrolysisLC-MSDegradation product ratio
pH 12 (NaOH)Methoxyphenyl group oxidationNMRSignal loss at δ 3.8 ppm

Q. Table 2. Key Crystallographic Data

ParameterValueTechniqueReference
Space groupP2₁/cXRD
Bond length (C=O)1.22 ÅSHELXL refinement
Torsion angle (thiadiazole)178.5°MoPro analysis

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